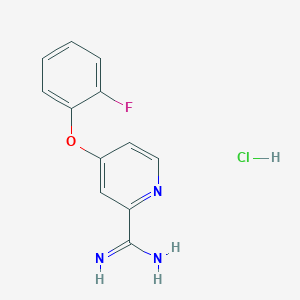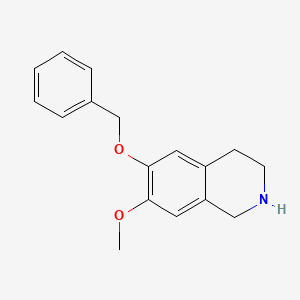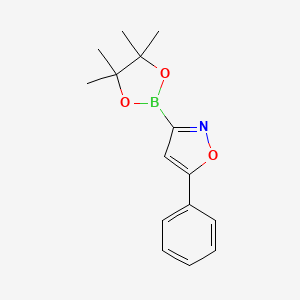![molecular formula C20H15N B11849094 (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine typically involves the condensation of 3-methylindeno[2,1-c]pyridine with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur at the benzylidene moiety, where reagents such as bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced products with hydrogenated benzylidene groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
Benzylidene derivatives: Compounds with a benzylidene group attached to various heterocyclic systems.
Uniqueness
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is unique due to its fused ring system combining indene and pyridine structures, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H15N |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
(9Z)-9-benzylidene-3-methylindeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H15N/c1-14-11-18-16-9-5-6-10-17(16)19(20(18)13-21-14)12-15-7-3-2-4-8-15/h2-13H,1H3/b19-12- |
InChI-Schlüssel |
ABDZGGVFJYHTBS-UNOMPAQXSA-N |
Isomerische SMILES |
CC1=CC2=C(C=N1)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C42 |
Kanonische SMILES |
CC1=CC2=C(C=N1)C(=CC3=CC=CC=C3)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)






![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)


